molecular formula C23H32N4O7 B8235190 Furylacryloyl-l-leucylglycyl-l-prolyl-l-alanine

Furylacryloyl-l-leucylglycyl-l-prolyl-l-alanine

Cat. No. B8235190
M. Wt: 476.5 g/mol
InChI Key: ZLFQNOJSYZSINX-SZMVWBNQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Furylacryloyl-l-leucylglycyl-l-prolyl-l-alanine is a useful research compound. Its molecular formula is C23H32N4O7 and its molecular weight is 476.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality Furylacryloyl-l-leucylglycyl-l-prolyl-l-alanine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Furylacryloyl-l-leucylglycyl-l-prolyl-l-alanine including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Enzyme Activity Enhancement and Substrate Hydrolysis

Furylacryloyl-l-leucylglycyl-l-prolyl-l-alanine plays a significant role in enhancing the activity of enzymes like thermolysin. Studies have shown that this compound, when used as a substrate, can remarkably increase the activity of enzymes in the presence of high concentrations of neutral salts. This enhancement is independent of the hydrophobicity of the amino acid side chains at the scissile bond of the substrates, indicating a unique activation mechanism (Inouye, Lee, & Tonomura, 1996).

Collagenase Activity in Bacterial Enzymes

Furylacryloyl-l-leucylglycyl-l-prolyl-l-alanine is also used to study the collagenase activity in various bacterial strains. It has been used to investigate enzymes in oral treponemes from periodontitis patients and Capnocytophaga strains from periodontitis patients. These studies help in understanding the proteolytic behavior of bacteria in human oral conditions (Mäkinen et al., 2005), (Söderling et al., 1991).

Applications in Assay Development

This compound is instrumental in developing assays to measure enzyme activities like collagenases and carboxypeptidases. It has been used to create spectrophotometric assays for bacterial and vertebral collagenases, as well as human plasma carboxypeptidase N1. These assays are crucial for understanding enzyme kinetics and functionalities (Jackson, Dao, & Lim, 1995), (Plummer & Kimmel, 1980).

Understanding Enzyme Inhibition and Regulation

Research involving furylacryloyl-l-leucylglycyl-l-prolyl-l-alanine has provided insights into the inhibition and regulation of enzyme activity. Studies have investigated the inhibitory effects of various ions on enzymes like thermolysin, contributing to a deeper understanding of enzyme regulation mechanisms (Hashida & Inouye, 2007).

Analysis of Enzyme-Substrate Interactions

The interaction of furylacryloyl-l-leucylglycyl-l-prolyl-l-alanine with enzymes like angiotensin-converting enzyme (ACE) has been studied using techniques like transferred NOE spectroscopy. This research is crucial for understanding enzyme-substrate dynamics and for drug design purposes (Mayer & Meyer, 2000).

Inhibitory Studies in Bacterial and Human Enzymes

Studies have also been conducted on the inhibition of enzymes like Pseudomonas aeruginosa elastase using furylacryloyl-l-leucylglycyl-l-prolyl-l-alanine. Such research is significant in developing therapeutic strategies for bacterial infections (Kessler et al., 1982).

properties

IUPAC Name

(2S)-2-[[(2S)-1-[2-[[(2S)-2-[3-(furan-2-yl)prop-2-enoylamino]-4-methylpentanoyl]amino]acetyl]pyrrolidine-2-carbonyl]amino]propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H32N4O7/c1-14(2)12-17(26-19(28)9-8-16-6-5-11-34-16)21(30)24-13-20(29)27-10-4-7-18(27)22(31)25-15(3)23(32)33/h5-6,8-9,11,14-15,17-18H,4,7,10,12-13H2,1-3H3,(H,24,30)(H,25,31)(H,26,28)(H,32,33)/t15-,17-,18-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLFQNOJSYZSINX-SZMVWBNQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)NCC(=O)N1CCCC1C(=O)NC(C)C(=O)O)NC(=O)C=CC2=CC=CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)O)NC(=O)[C@@H]1CCCN1C(=O)CNC(=O)[C@H](CC(C)C)NC(=O)C=CC2=CC=CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H32N4O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

476.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Furylacryloyl-l-leucylglycyl-l-prolyl-l-alanine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Furylacryloyl-l-leucylglycyl-l-prolyl-l-alanine
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Furylacryloyl-l-leucylglycyl-l-prolyl-l-alanine
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Furylacryloyl-l-leucylglycyl-l-prolyl-l-alanine
Reactant of Route 4
Furylacryloyl-l-leucylglycyl-l-prolyl-l-alanine
Reactant of Route 5
Furylacryloyl-l-leucylglycyl-l-prolyl-l-alanine
Reactant of Route 6
Furylacryloyl-l-leucylglycyl-l-prolyl-l-alanine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.